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Compound of Interest

Compound Name: 1,4-Thiazepan-5-one

Cat. No.: B1267140 Get Quote

An In-depth Technical Guide to 1,4-Thiazepan-5-
one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding

of 1,4-Thiazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug

discovery. This document outlines its chemical identity, physicochemical properties, and the

current landscape of its synthesis and biological evaluation, with a clear distinction between

data for the parent compound and its derivatives.

Chemical Structure and IUPAC Name
1,4-Thiazepan-5-one is a seven-membered heterocyclic compound containing a sulfur atom at

position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. Its systematic

International Union of Pure and Applied Chemistry (IUPAC) name is 1,4-thiazepan-5-one.

The chemical structure is as follows:

Molecular Formula: C₅H₉NOS

SMILES: C1CSCCNC1=O
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Physicochemical Properties
Detailed experimental data for 1,4-Thiazepan-5-one is limited in the public domain. The

following table summarizes the computed physicochemical properties available from chemical

databases. These values are predictions and should be used as a guide for experimental

design.

Property Value Source

Molecular Weight 131.19 g/mol PubChem

XLogP3 -0.9 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 0 PubChem

Exact Mass 131.04048 g/mol PubChem

Monoisotopic Mass 131.04048 g/mol PubChem

Topological Polar Surface Area 49.8 Å² PubChem

Heavy Atom Count 8 PubChem

Complexity 104 PubChem

Synthesis and Characterization
While specific experimental protocols for the synthesis of the parent 1,4-Thiazepan-5-one are

not readily available in peer-reviewed literature, the synthesis of the 1,4-thiazepine core is an

area of active research. The following section outlines a generalized synthetic strategy for 1,4-

thiazepine derivatives, which could be adapted for the synthesis of the parent compound.

General Synthetic Workflow for 1,4-Thiazepine
Derivatives
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A common approach to the synthesis of the 1,4-thiazepine ring system involves the cyclization

of a linear precursor containing both the sulfur and nitrogen heteroatoms, or their precursors, at

appropriate positions. One conceptual workflow is the reaction between a bifunctional molecule

containing a thiol group and an amine group with a suitable carbonyl-containing electrophile.

General Synthetic Workflow for 1,4-Thiazepine Derivatives

Starting Materials:
- Aminoethanethiol derivative

- α,β-unsaturated ester or acid

Michael Addition
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Caption: A conceptual workflow for the synthesis of 1,4-thiazepine derivatives.
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Experimental Protocols for Related Derivatives
Due to the lack of specific protocols for 1,4-Thiazepan-5-one, this section details a

representative experimental procedure for the synthesis of a related class of compounds, the

1,4-diazepan-5-ones. Researchers may adapt these principles for the synthesis of the target

thiazepine.

Synthesis of 1-Benzyl-1,4-diazepan-5-one (A Diazepine Analog):

A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is stirred and cooled to 273 K.

1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

Sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours at 273 K.

The resulting mixture is stirred for 1 hour while maintaining the temperature at approximately

278 K.

Ice (1 kg) is rapidly added, and the solution is basified to pH 11 with 15% ammonium

hydroxide (200 mL).

The organic layer is separated, and the aqueous fraction is extracted with dichloromethane

(3 x 100 mL).

The combined organic extracts are dried over sodium sulfate and concentrated under

reduced pressure.

The residue is recrystallized from ethyl acetate to yield the final product.

This protocol is for a related diazepine and should be considered as a conceptual reference.

Biological Activity and Potential Applications
There is a notable absence of published biological activity data for the parent 1,4-Thiazepan-5-
one in the scientific literature. However, the broader class of 1,4-thiazepine and the closely

related 1,4-diazepine derivatives have been investigated for a range of biological activities.
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Derivatives of the 1,4-thiazepine scaffold have been explored for their potential as angiotensin-

converting enzyme (ACE) inhibitors. This suggests that the 1,4-thiazepan-5-one core could

serve as a scaffold for the design of novel cardiovascular drugs.

The analogous 1,4-diazepine ring system is a well-established privileged structure in medicinal

chemistry, with derivatives exhibiting a wide range of therapeutic applications, including:

Anticancer agents

Antiviral agents (including anti-HIV)

Antimicrobial agents

Psychoactive drugs (e.g., anxiolytics, sedatives)

The logical relationship for exploring the potential of 1,4-Thiazepan-5-one in drug discovery is

outlined in the following diagram.
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Drug Discovery Logic for 1,4-Thiazepan-5-one
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Caption: Logical framework for the investigation of 1,4-Thiazepan-5-one in drug discovery.

Conclusion and Future Directions
1,4-Thiazepan-5-one represents a simple heterocyclic scaffold with limited available scientific

data. While its chemical structure and IUPAC name are well-defined, there is a significant gap

in the literature regarding its synthesis, experimental characterization, and biological activity.

The known therapeutic relevance of the analogous 1,4-diazepine core and other 1,4-thiazepine
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derivatives suggests that 1,4-Thiazepan-5-one could be a valuable starting point for the

development of novel therapeutic agents.

Future research in this area should focus on:

The development of a robust and scalable synthesis for 1,4-Thiazepan-5-one.

Thorough physicochemical and spectroscopic characterization of the compound.

Broad biological screening to identify potential therapeutic applications.

The synthesis and evaluation of a library of 1,4-Thiazepan-5-one derivatives to establish

structure-activity relationships.

This technical guide serves as a foundational resource for researchers interested in exploring

the chemistry and potential applications of 1,4-Thiazepan-5-one. The identified knowledge

gaps present clear opportunities for novel and impactful scientific investigation.

To cite this document: BenchChem. [1,4-Thiazepan-5-one chemical structure and IUPAC
name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267140#1-4-thiazepan-5-one-chemical-structure-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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